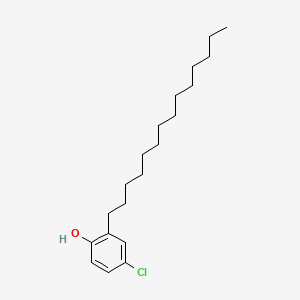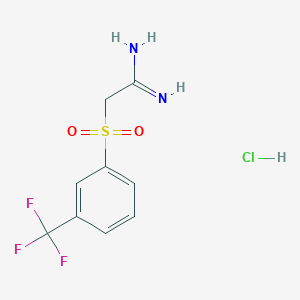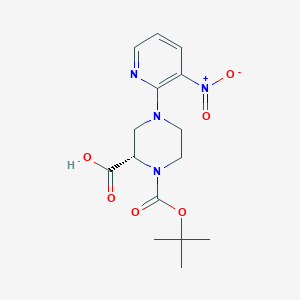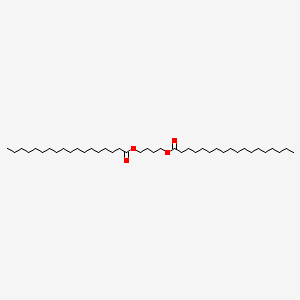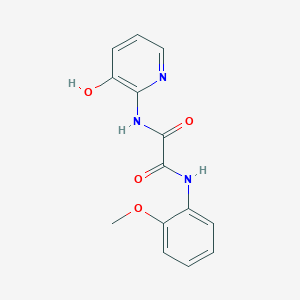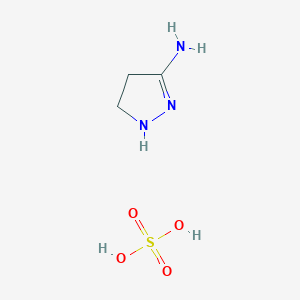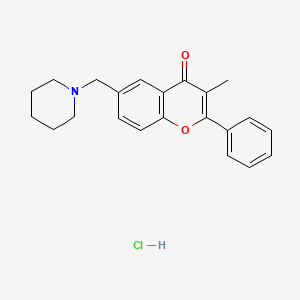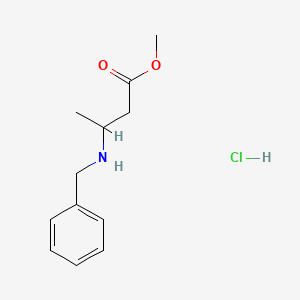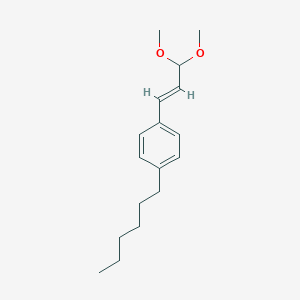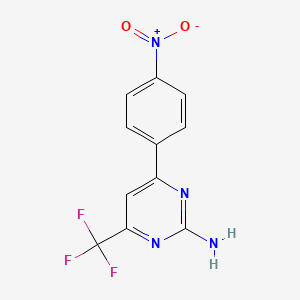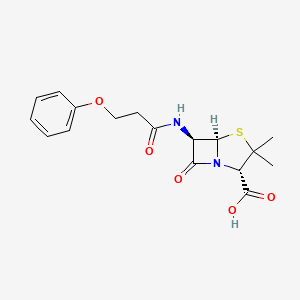
Homophenoxymethylpenicillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homophenoxymethylpenicillin is a synthetic penicillin derivative belonging to the beta-lactam class of antibiotics. It is structurally related to phenoxymethylpenicillin (penicillin V) and is designed to combat bacterial infections by inhibiting cell wall synthesis. This compound is particularly effective against gram-positive bacteria and is used in various medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of homophenoxymethylpenicillin involves several key steps:
Starting Material: The synthesis begins with the preparation of the core beta-lactam ring structure, which is common to all penicillins.
Phenoxyacetic Acid Derivative: A phenoxyacetic acid derivative is then introduced to the beta-lactam core through an acylation reaction.
Homologation: The phenoxyacetic acid moiety is homologated to introduce the homophenoxy group, enhancing the compound’s stability and bioavailability.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and potency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes followed by chemical modification:
Fermentation: Penicillin-producing microorganisms are cultured in large fermenters to produce the core beta-lactam structure.
Chemical Modification: The beta-lactam core is chemically modified to introduce the homophenoxy group, resulting in this compound.
Purification and Formulation: The compound is purified and formulated into various dosage forms, such as tablets and injectables, for medical use.
Análisis De Reacciones Químicas
Types of Reactions
Homophenoxymethylpenicillin undergoes several types of chemical reactions:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the inactivation of the antibiotic.
Oxidation: The phenoxy group can undergo oxidation under certain conditions, potentially affecting the compound’s stability.
Substitution: The phenoxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Hydrolysis: Water and beta-lactamase enzymes are common reagents for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can be used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
Hydrolysis: The major product of hydrolysis is the inactive penicilloic acid.
Oxidation: Oxidation can lead to the formation of phenoxyacetic acid derivatives.
Substitution: Substitution reactions can yield a variety of modified penicillin derivatives with different pharmacological properties.
Aplicaciones Científicas De Investigación
Homophenoxymethylpenicillin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying beta-lactam antibiotics and their chemical properties.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the action of beta-lactamase enzymes.
Medicine: It is employed in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: The compound is used in the development of new antibiotics and in the formulation of pharmaceutical products.
Mecanismo De Acción
Homophenoxymethylpenicillin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are critical for cell wall synthesis and maintenance. This binding disrupts the final stages of cell wall assembly, leading to cell lysis and bacterial death. The primary molecular targets are the PBPs, and the pathways involved include the inhibition of transpeptidation and carboxypeptidation reactions essential for cell wall cross-linking.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxymethylpenicillin (Penicillin V): Homophenoxymethylpenicillin is structurally similar to phenoxymethylpenicillin but has enhanced stability and bioavailability.
Benzylpenicillin (Penicillin G): Another related compound, benzylpenicillin, is less stable in acidic environments compared to this compound.
Amoxicillin: A broader-spectrum penicillin derivative, amoxicillin, is more effective against a wider range of bacteria but may have different pharmacokinetic properties.
Uniqueness
This compound is unique due to its enhanced stability and bioavailability compared to other penicillin derivatives. Its homologated phenoxy group provides improved resistance to beta-lactamase enzymes, making it a valuable option for treating resistant bacterial strains.
Propiedades
Número CAS |
1752-26-7 |
|---|---|
Fórmula molecular |
C17H20N2O5S |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(3-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2)13(16(22)23)19-14(21)12(15(19)25-17)18-11(20)8-9-24-10-6-4-3-5-7-10/h3-7,12-13,15H,8-9H2,1-2H3,(H,18,20)(H,22,23)/t12-,13+,15-/m1/s1 |
Clave InChI |
VYNSJZIBTBGKAJ-VNHYZAJKSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCOC3=CC=CC=C3)C(=O)O)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCOC3=CC=CC=C3)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


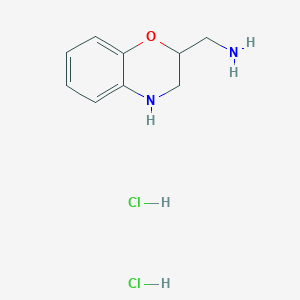
![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)
